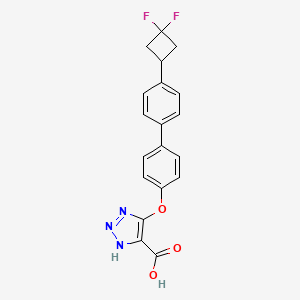
Vamagloxistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vamagloxistat is a small molecule drug that acts as a glycolate oxidase inhibitor. It is primarily used to mitigate hyperoxaluria and reduce the formation of kidney stones . The compound was initially developed by Cantero Therapeutics, Inc. and is currently under research and development .
Méthodes De Préparation
The synthesis of Vamagloxistat involves the preparation of triazole carboxylic acids and esters. The synthetic route typically includes the use of various reagents and catalysts under controlled reaction conditions . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.
Analyse Des Réactions Chimiques
Vamagloxistat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Vamagloxistat has several scientific research applications, including:
Chemistry: Used as a glycolate oxidase inhibitor in various chemical studies.
Biology: Investigated for its role in reducing hyperoxaluria and preventing kidney stone formation.
Medicine: Potential therapeutic applications in treating conditions related to excessive oxalate production.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Vamagloxistat exerts its effects by inhibiting glycolate oxidase, an enzyme involved in the metabolic pathway that leads to oxalate production. By inhibiting this enzyme, this compound reduces the formation of oxalate, thereby mitigating hyperoxaluria and preventing kidney stone formation .
Comparaison Avec Des Composés Similaires
Vamagloxistat is unique in its specific inhibition of glycolate oxidase. Similar compounds include other glycolate oxidase inhibitors such as:
BBP-711: Another glycolate oxidase inhibitor with similar applications.
Oxabact: A dual-mode intestinal biotherapy used to treat hyperoxaluria.
CHK-336: A liver-targeted oral lactate dehydrogenase inhibitor used in the treatment of hyperoxaluria
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Propriétés
Numéro CAS |
2408241-62-1 |
|---|---|
Formule moléculaire |
C19H15F2N3O3 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |
Clé InChI |
DIQJDWGODFNEHC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















